molecular formula C12H18BNO2 B13352246 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine

2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine

Cat. No.: B13352246
M. Wt: 219.09 g/mol
InChI Key: BVLAVOAREHTTQP-UHFFFAOYSA-N
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Description

2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is an organic compound that features a pyridine ring substituted with a boronic ester group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with boronic esters. One common method is the palladium-catalyzed coupling reaction, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under inert conditions to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent reaction conditions, thereby optimizing the production process .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Boronic Acids: Formed through oxidation.

    Boranes: Formed through reduction.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . The pyridine ring can also participate in coordination chemistry, interacting with metal centers and other electrophiles.

Comparison with Similar Compounds

Uniqueness: 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is unique due to its combination of a boronic ester group and a pyridine ring, which provides distinct reactivity and stability. This makes it particularly useful in a variety of synthetic applications, especially in the formation of complex organic molecules.

Properties

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

IUPAC Name

2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3

InChI Key

BVLAVOAREHTTQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=N2

Origin of Product

United States

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